![molecular formula C11H11N3OS B2650091 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine CAS No. 338414-14-5](/img/structure/B2650091.png)

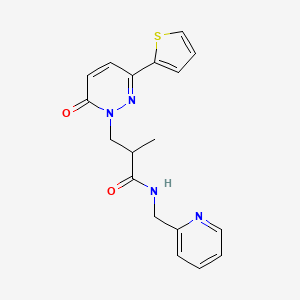

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 338414-14-5 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-(1-nitrosoethyl)-N-phenyl-1H-1lambda3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-8,16H,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.3 . The compound is stored at temperatures between 28 C .Scientific Research Applications

Heterocyclic Tautomerism and Crystal Structures

The study of heterocyclic compounds, including derivatives of 1,3-thiazol-2-amine, reveals insights into their tautomerism and crystal structures. Research on 2-amino-1,3-thiazolidin-4-one derivatives, closely related to 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine, shows the significance of tautomerism in determining the physicochemical properties and crystal packing of such compounds. This knowledge is crucial for understanding their reactivity and potential applications in materials science and pharmaceuticals (Gzella et al., 2014).

Synthesis of Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives via three-component condensations demonstrates the versatility of thiazole compounds in creating complex molecular architectures. This process, which involves ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes, leads to the formation of various thiazolopyrimidine carboxylates. Such methodologies highlight the potential for developing novel compounds with applications in medicinal chemistry and drug design (Vasilkova et al., 2020).

Noncovalent Interactions in Thiadiazole Derivatives

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular basis of these compounds' stability and reactivity. Quantitative assessments of intra- and intermolecular interactions, such as hydrogen bonding and pi-pi interactions, provide valuable information for the design of molecules with desired physical and chemical properties. This research is applicable in materials science, pharmaceuticals, and supramolecular chemistry (El-Emam et al., 2020).

Functional Modification of Hydrogels

Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including thiazole derivatives, demonstrates the application of these compounds in creating materials with enhanced properties. Such modified hydrogels exhibit increased swelling and thermal stability, making them suitable for various applications in biomedical engineering, drug delivery systems, and tissue engineering (Aly et al., 2015).

Antimicrobial Activities of Thiazole Derivatives

The synthesis and evaluation of thiazole and their fused derivatives for antimicrobial activities underline the potential of these compounds in addressing the need for new antimicrobial agents. Such studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel therapeutics to combat resistant microbial strains (Wardkhan et al., 2008).

properties

IUPAC Name |

(NE)-N-[1-(2-anilino-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCNCROOIUEREQ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=C(S1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide](/img/structure/B2650011.png)

![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)

![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)